molecular formula C9H12IN3O B11786126 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Katalognummer: B11786126
Molekulargewicht: 305.12 g/mol
InChI-Schlüssel: RTTADHUWQJHFNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The iodopyrimidine moiety can be synthesized through the iodination of a pyrimidine precursor using iodine and a suitable oxidizing agent.

    Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Coupling Reaction: The iodopyrimidine and piperidine intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific pathways involved in disease processes, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Bromopyrimidin-4-yl)piperidin-3-ol
  • 1-(5-Chloropyrimidin-4-yl)piperidin-3-ol
  • 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Comparison: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromine, chlorine, and fluorine analogs. Additionally, the iodine atom’s larger size and higher atomic number can influence the compound’s binding affinity and selectivity towards specific molecular targets .

Eigenschaften

Molekularformel

C9H12IN3O

Molekulargewicht

305.12 g/mol

IUPAC-Name

1-(5-iodopyrimidin-4-yl)piperidin-3-ol

InChI

InChI=1S/C9H12IN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2

InChI-Schlüssel

RTTADHUWQJHFNH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NC=NC=C2I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.